2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE
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Overview
Description
. This compound has garnered significant interest due to its potential therapeutic applications in oncology.
Preparation Methods
Specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for non-Hodgkin lymphoma.
Industry: Utilized in the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of non-Hodgkin lymphoma cells. It targets specific molecular pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include other B-cell receptor inhibitors such as Ibrutinib and Acalabrutinib. What sets 2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE apart is its unique chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12-15-7-8-17(12)13(19)16-10-14(5-1-2-6-14)11-4-3-9-20-11/h3-4,9H,1-2,5-8,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITDAPZIJKPUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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